molecular formula C27H42F2O2 B1237313 23,23-Difluoro-25-hydroxyvitamin D3 CAS No. 95826-03-2

23,23-Difluoro-25-hydroxyvitamin D3

Cat. No. B1237313
CAS RN: 95826-03-2
M. Wt: 436.6 g/mol
InChI Key: QHPKSIWDAYRSIM-UPVMUGGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23,23-difluoro-25-hydroxyvitamin D3 is a vitamin D.

Scientific Research Applications

Biological Activities and Binding Properties

Research conducted by Nakada et al. (1985) in "Archives of Biochemistry and Biophysics" found that 23,23-Difluoro-25-hydroxyvitamin D3 exhibited significantly less activity compared to 25-hydroxyvitamin D3 in various biological functions like stimulating intestinal calcium transport, bone calcium mobilization, and binding to plasma transport proteins in rats. The study highlighted the suppressive effect of fluoro substitution on carbon-23 of vitamin D on plasma binding and biological activity, which provides evidence that 23-hydroxylation of vitamin D is not involved in biological function Nakada, M., Tanaka, Y., DeLuca, H., Kobayashi, Y., & Ikekawa, N. (1985).

Synthesis and Biological Evaluation

A study by Mototani et al. (2022) in "Molecules" presented an efficient synthetic route for 23,23-difluoro-25-hydroxyvitamin D3 and its 24-hydroxylated analogues. The biological evaluation of these compounds revealed that 23,23-Difluoro-25-hydroxyvitamin D3 showed approximately eight times higher resistance to CYP24A1 metabolism and lower VDR-binding affinity compared to its nonfluorinated counterpart Mototani, S., Kawagoe, F., Yasuda, K., Mano, H., Sakaki, T., & Kittaka, A. (2022).

Comparison with 25-Hydroxyvitamin D3

A study by Okamoto et al. (1981) in "Archives of Biochemistry and Biophysics" compared 24,24-difluoro-25-hydroxyvitamin D3 with 25-hydroxyvitamin D3 in rats. The research showed that 24,24-difluoro-25-hydroxyvitamin D3 is approximately equipotent with 25-hydroxyvitamin D3 in stimulating growth, mineralization of rachitic bone, and elevation of serum inorganic phosphorus Okamoto, S., Tanaka, Y., De Luca, H., Yamada, S., & Takayama, H. (1981).

properties

CAS RN

95826-03-2

Product Name

23,23-Difluoro-25-hydroxyvitamin D3

Molecular Formula

C27H42F2O2

Molecular Weight

436.6 g/mol

IUPAC Name

(3Z)-3-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H42F2O2/c1-18-8-11-22(30)15-21(18)10-9-20-7-6-14-26(5)23(12-13-24(20)26)19(2)16-27(28,29)17-25(3,4)31/h9-10,19,22-24,30-31H,1,6-8,11-17H2,2-5H3/b20-9-,21-10-

InChI Key

QHPKSIWDAYRSIM-UPVMUGGESA-N

Isomeric SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CCC3=C)O)C

SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

synonyms

23,23-difluoro-25-hydroxyvitamin D3
23,23-F2-OH-D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
23,23-Difluoro-25-hydroxyvitamin D3
Reactant of Route 2
23,23-Difluoro-25-hydroxyvitamin D3
Reactant of Route 3
23,23-Difluoro-25-hydroxyvitamin D3
Reactant of Route 4
23,23-Difluoro-25-hydroxyvitamin D3
Reactant of Route 5
23,23-Difluoro-25-hydroxyvitamin D3
Reactant of Route 6
23,23-Difluoro-25-hydroxyvitamin D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.